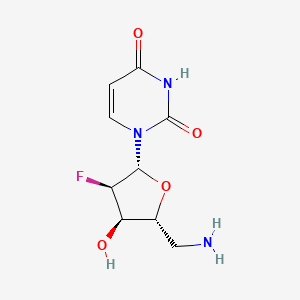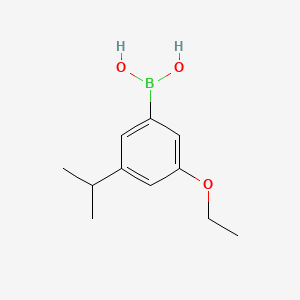
Isobutyl (3-phenylallyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl (3-phenylallyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of an isobutyl group and a 3-phenylallyl group attached to a carbonate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (3-phenylallyl) carbonate typically involves the reaction of isobutyl alcohol with 3-phenylallyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
Isobutyl alcohol+3-phenylallyl chlorideNa2CO3Isobutyl (3-phenylallyl) carbonate+NaCl
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: Isobutyl (3-phenylallyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form isobutyl alcohol and 3-phenylallyl alcohol.
Transesterification: This reaction involves the exchange of the carbonate group with another alcohol, leading to the formation of a new ester.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Isobutyl alcohol and 3-phenylallyl alcohol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
科学的研究の応用
Isobutyl (3-phenylallyl) carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Pharmaceuticals: It serves as a building block in the synthesis of drug molecules.
Biochemistry: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
作用機序
The mechanism of action of isobutyl (3-phenylallyl) carbonate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The carbonate group is susceptible to nucleophilic attack, resulting in the cleavage of the carbonate bond and the formation of new products. This mechanism is crucial in reactions such as hydrolysis and transesterification.
類似化合物との比較
Isobutyl acetate: Similar in structure but contains an acetate group instead of a carbonate.
Phenyl allyl carbonate: Contains a phenyl group instead of an isobutyl group.
Isobutyl phenyl carbonate: Contains a phenyl group instead of a 3-phenylallyl group.
Uniqueness: Isobutyl (3-phenylallyl) carbonate is unique due to the presence of both isobutyl and 3-phenylallyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
特性
CAS番号 |
884656-81-9 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
2-methylpropyl 3-phenylprop-2-enyl carbonate |
InChI |
InChI=1S/C14H18O3/c1-12(2)11-17-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3 |
InChIキー |
JZNXALLDNVOIGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)OCC=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14034414.png)


![N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B14034426.png)

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B14034430.png)




![8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14034464.png)

![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)

